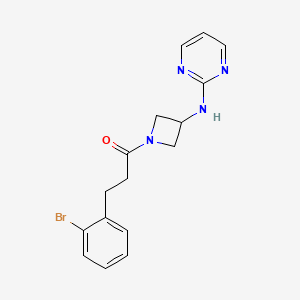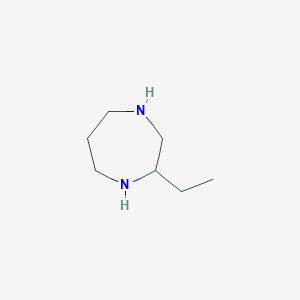
4-(Aminomethyl)-2-methylphenol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Aminomethyl)-2-bromophenol hydrobromide” is a brominated derivative of phenol . It has a molecular weight of 282.96 . It’s a powder that is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-2-methylphenol hydrobromide” were not found, bromination reactions on acetophenone derivatives have been studied . These reactions are significant in organic chemistry, but their application in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents .Molecular Structure Analysis
The InChI code for “4-(Aminomethyl)-2-bromophenol hydrobromide” is1S/C7H8BrNO.BrH/c8-6-3-5 (4-9)1-2-7 (6)10;/h1-3,10H,4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“4-(Aminomethyl)-2-bromophenol hydrobromide” is a powder that is stored at room temperature . It has a molecular weight of 282.96 .Aplicaciones Científicas De Investigación
Environmental Science and Phytoremediation
Uptake and Phytovolatilization of Bromophenols The study on rice plants demonstrated the uptake, phytovolatilization, and interconversion of bromophenols, indicating the importance of understanding such processes in environmental science and phytoremediation efforts. This research can provide insights into how compounds like 4-(Aminomethyl)-2-methylphenol hydrobromide might interact with the environment and biota (Qing Zhang et al., 2020).
Synthetic Chemistry and Material Science
Synthesis and Characterization of Aminophenol Derivatives Research on the synthesis, characterization, and biological evaluation of 4-aminophenol derivatives, as well as their interactions with DNA, showcases the diverse applications of aminophenols in synthetic chemistry, potentially leading to new materials or pharmaceutical compounds. Such studies lay the groundwork for exploring the chemical properties and applications of specific derivatives like 4-(Aminomethyl)-2-methylphenol hydrobromide (Bushra Rafique et al., 2022).
Biotechnology and Enzyme Studies
Degradation of Environmental Contaminants The identification and characterization of a novel gene cluster responsible for the degradation of p-nitrophenol in Rhodococcus opacus SAO101 highlight the potential biotechnological applications of enzymes that could also target compounds like 4-(Aminomethyl)-2-methylphenol hydrobromide, contributing to environmental cleanup and bioremediation efforts (W. Kitagawa et al., 2004).
Pharmaceutical Applications and Analysis
Development of Analytical Methods The development of validated methods for the quantification of mephedrone derivatives, including techniques for chemical characterization and detection, underscores the importance of analytical chemistry in the pharmaceutical industry. Such methodologies could be adapted for the analysis of 4-(Aminomethyl)-2-methylphenol hydrobromide in various matrices, ensuring quality control and safety (Osama I. G. Khreit et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to hydroxyamphetamine, which is an indirect acting sympathomimetic agent . This suggests that it may have a similar target, causing the release of norepinephrine from adrenergic nerve terminals .
Mode of Action
This means it could potentially cause the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis .
Result of Action
If it acts similarly to hydroxyamphetamine, it may cause mydriasis, or dilation of the pupil, by inducing the release of norepinephrine from adrenergic nerve terminals .
Propiedades
IUPAC Name |
4-(aminomethyl)-2-methylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHARLUPDVFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)

![8,8-Difluorodispiro[3.1.36.14]decan-2-amine;hydrochloride](/img/structure/B2927242.png)
![2-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2927243.png)
![N-(2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927246.png)

![5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2927249.png)
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![N~1~-(1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)